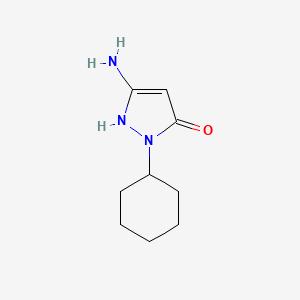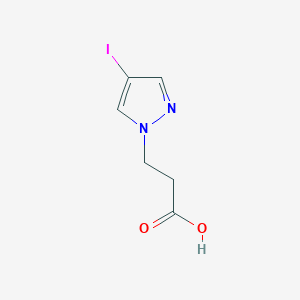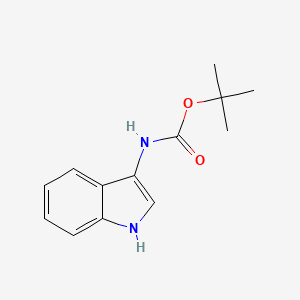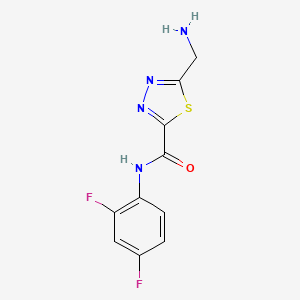
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride
Descripción general
Descripción
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is a biochemical used for proteomics research . The molecular formula is C14H19NO3 HCl, and the molecular weight is 285.77 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H19NO3 HCl . The Inchi Code for a similar compound, 2-(pyrrolidin-1-yl)benzoic acid hydrochloride, is 1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H .Aplicaciones Científicas De Investigación
Chemistry and Material Science
Compounds similar to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride play a significant role in the development of materials with specialized functions. For instance, pyrrolidine derivatives are known for their structural versatility and capacity to engage in various chemical reactions, offering a platform for the synthesis of complex molecules with potential applications in material science and as building blocks in organic synthesis. This versatility is crucial for designing compounds with specific physical, chemical, or biological properties (Li Petri et al., 2021).
Biological and Pharmacological Applications
The pyrrolidine ring, a core component of this compound, is extensively used in medicinal chemistry. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. These compounds have been instrumental in the development of new therapies for various diseases, highlighting their significance in drug discovery and pharmacology (Li Petri et al., 2021).
Antimicrobial and Antifungal Applications
Benzoic acid derivatives, closely related to this compound, have demonstrated effectiveness as antimicrobial and antifungal agents. These compounds are utilized in food and feed as preservatives, owing to their ability to inhibit microbial growth. The application of benzoic acid and its derivatives in promoting gut health and function further underscores their potential in enhancing the nutritional value and safety of food products (Mao et al., 2019).
Propiedades
IUPAC Name |
2-propoxy-5-pyrrolidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-9-18-13-6-5-11(10-12(13)14(16)17)15-7-3-4-8-15;/h5-6,10H,2-4,7-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRYZIENUSXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
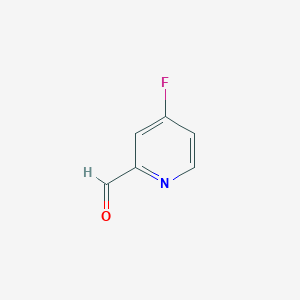

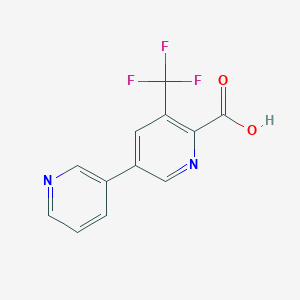

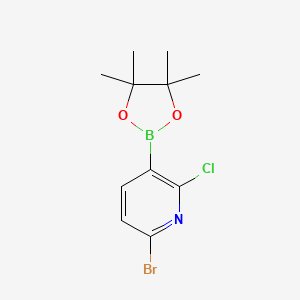
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
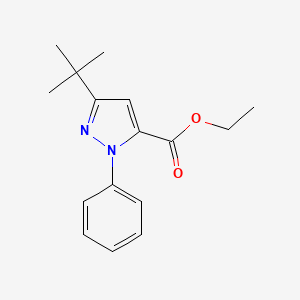
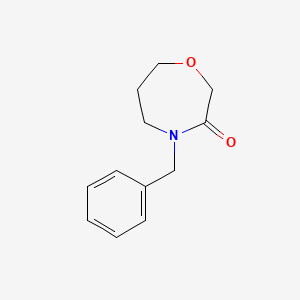
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
